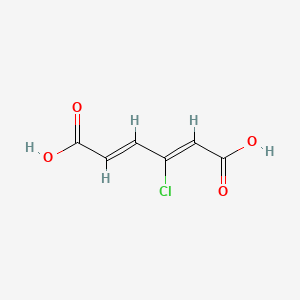

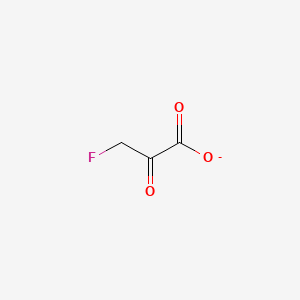

3-Fluoro-2-oxopropanoate

Übersicht

Beschreibung

3-fluoropyruvate is the anion of 3-fluoropyruvic acid. It derives from a pyruvate. It is a conjugate base of a 3-fluoropyruvic acid.

Wissenschaftliche Forschungsanwendungen

Bioanalytical Method Development

Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazo)-5-yl)-3-oxopropanoate, a molecule with potent acetylcholinesterase inhibition, has been a subject of study. A bioanalytical method using RP-HPLC was developed for its quantitative measurement, validating the method according to USFDA guidelines. This work included in vitro metabolite identification, highlighting the molecule's stability and its metabolites in human plasma (Nemani, Shard, & Sengupta, 2018).

Enantioselective Reduction

The asymmetric reduction of Ethyl 3-aryl-3-oxopropanoates to (S)-alcohols using the fungus Rhizopus arrhizus and other Rhizopus species demonstrates a biological approach to manipulating this compound. This method, which uses a fungal species, offers an enantioselective reduction pathway, especially effective for various esters including 3-nitrophenyl ester (Salvi & Chattopadhyay, 2006).

Fluorouracil Degradation Studies

Studies on 5-fluorouracil (FU) in sodium hydroxide (NaOH) solutions or Tris buffer at pH 8.5-9 led to the identification of several FU degradation products, including 2-fluoro-3-oxopropanoic acid (FOPA). This research gives insights into FU's degradation pathway and the formation of fluorinated compounds, including FOPA and fluoroacetaldehyde (Facet) (Legay et al., 2014).

Fluoroketones in Epoxidation Reactions

Fluoroketones have been identified as efficient reagents for epoxidation reactions in hexafluoroisopropanol (HFIP). This study highlights the role of fluorinated compounds in chemical reactions, particularly in the field of organic synthesis (Legros, Crousse, Bonnet-Delpon, & Bégué, 2002).

Organolithium Reagents Addition

A chemoselective addition of organolithium reagents to a BF(2) complex of 3-oxopropanoates has been developed. This methodology enables the preparation of various 1,3-diketones, showcasing an important chemical interaction involving a fluorinated compound (Štefane, 2010).

Use in Catalysis and Drug Delivery

The use of 3-isocyanopropyl derivatives in biological systems for the controlled release of fluorophores and drugs has been explored. This research highlights the potential of fluorinated compounds in drug delivery and chemical biology, leveraging bioorthogonal reactions (Tu, Xu, Parvez, Peterson, & Franzini, 2018).

Eigenschaften

IUPAC Name |

3-fluoro-2-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXABZTLXNODUTD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2FO3- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.04 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-oxopropanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

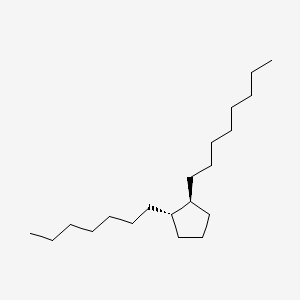

![(2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1239262.png)